molecular formula C13H11NO2 B1285480 2-(Pyridin-4-ylmethoxy)benzaldehyde CAS No. 54402-13-0

2-(Pyridin-4-ylmethoxy)benzaldehyde

Cat. No. B1285480
CAS RN: 54402-13-0
M. Wt: 213.23 g/mol
InChI Key: WCJAFOKWZXCOOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the Sonogashira coupling used to create pybox derivatives from terminal acetylenes and 4-bromo-2,6-bis[(R)-4-phenyloxazolin-2-yl]pyridine . Another method includes the reaction of 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde to obtain key intermediates for pharmaceuticals . These methods could potentially be adapted for the synthesis of 2-(Pyridin-4-ylmethoxy)benzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Pyridin-4-ylmethoxy)benzaldehyde has been characterized using various analytical techniques such as FT-IR, NMR, and X-ray diffraction . These techniques provide detailed information about the bond angles, lengths, and the overall geometry of the molecule, which are crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

Compounds with pyridine and benzaldehyde moieties participate in a variety of chemical reactions. For instance, the ytterbium(III) chloride complexes of polymeric ligands derived from pyridine and oxazoline groups can catalyze the addition of trimethylsilyl cyanide to benzaldehyde . Additionally, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde has been studied, proposing an "ylide mechanism" . These reactions highlight the reactivity of pyridine and benzaldehyde derivatives and could provide insights into the chemical behavior of 2-(Pyridin-4-ylmethoxy)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(Pyridin-4-ylmethoxy)benzaldehyde, such as solubility, melting point, and stability, can be inferred from studies on similar molecules. For example, the Schiff base derived from pyridine and benzaldehyde has been used as a biosorbent for the removal of Pb(II) ions, indicating its potential application in environmental remediation . The antimicrobial activity of pyridine-benzaldehyde derivatives has also been explored, suggesting possible biological applications .

Scientific Research Applications

Dynamic and Spectroscopic Properties Derivatives of 2-pyridinecarboxaldehyde, which include 2-(Pyridin-4-ylmethoxy)benzaldehyde, are significant for understanding the dynamics and spectroscopy in molecular machines and electronic devices. The E/Z isomerization of these compounds, as well as their structure determination by various spectroscopic techniques, highlights their potential utility (Gordillo et al., 2016).

Coordination Polymers and Macrocycles The use of bifunctional pyridyl ligands, including 2-(Pyridin-4-ylmethoxy)benzaldehyde, in forming coordination polymers and macrocycles with silver(I) has been explored. These compounds have varying structural configurations depending on the ligand and stoichiometry used, suggesting potential applications in designing novel polymeric materials (Oh, Stern, & Mirkin, 2005).

Catalysis in Aerobic Alcohol Oxidation The Pd(OAc)(2)/pyridine catalyst system, incorporating 2-(Pyridin-4-ylmethoxy)benzaldehyde derivatives, is effective in the aerobic oxidation of organic substrates like benzyl alcohol. This system's mechanism involves multiple steps, including formation of adducts and irreversible beta-hydride elimination, indicating its relevance in organic synthesis (Steinhoff, Guzei, & Stahl, 2004).

Chemosensors for pH Discrimination Derivatives of 2-(Pyridin-4-ylmethoxy)benzaldehyde have been explored as chemosensors for pH, particularly in distinguishing normal cells from cancer cells. These chemosensors show significant fluorescence intensity changes across different pH environments, highlighting their potential in biological and medical applications (Dhawa et al., 2020).

Optical Properties of Polymorphs The study of polymorphs of compounds derived from 2-(Pyridin-4-ylmethoxy)benzaldehyde, such as Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, reveals insights into their molecular structures, packing properties, and intermolecular interactions. These factors significantly influence their emission properties, suggesting potential in optoelectronic applications (Percino et al., 2014).

Removal of Heavy Metal Ions A novel crosslinked magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base, a derivative of 2-(Pyridin-4-ylmethoxy)benzaldehyde, has been used as a biosorbent for the removal of Pb(II) ions from aqueous environments. This biopolymer demonstrates high sorption capacity and is feasible, spontaneous, and endothermic (Gutha & Munagapati, 2016).

Catalytic Activity in Organic Synthesis Copper coordination complexes involving (imino)pyridine ligands derived from 2-(Pyridin-4-ylmethoxy)benzaldehyde have been shown to exhibit good activity for aerobic oxidation of alcohols, such as benzyl alcohol, to aldehydes. These complexes' unique structures and catalytic activities highlight their relevance in organic synthesis and potentially pharmaceutical applications (Jehdaramarn et al., 2018).

properties

IUPAC Name

2-(pyridin-4-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-3-1-2-4-13(12)16-10-11-5-7-14-8-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJAFOKWZXCOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588103
Record name 2-[(Pyridin-4-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54402-13-0
Record name 2-(4-Pyridinylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54402-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Pyridin-4-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of salicylaldehyde (5 g, 40.9 mmol) in DMSO (75 mL) was treated with crushed potassium hydroxide (5.4 g, 81.8 mmol) and allowed to stir at room temperature for 1 hour. This was then treated with 4-picolyl chloride hydrochloride (6.8 g, 40.9 mmol) and the dark mixture allowed to stir overnight. The mixture was poured into water and extracted twice with ethyl acetate. The combined ethyl acetate extracts were washed with 5% NaOH, three times with water then with brine. Drying over MgSO4 and removal of the solvent under reduced pressure gave the crude product. This was taken up in ethyl acetate, treated with charcoal, filtered, and the solvent removed under reduced pressure to give 5.42 g (62.1%) of the product as an oil; MS-CI 214 (M+1).
Quantity
5 g
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reactant
Reaction Step One
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5.4 g
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Quantity
75 mL
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solvent
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6.8 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
Yield
62.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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